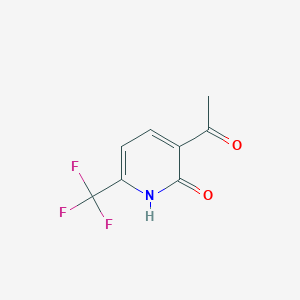

3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 6-alkoxy-1-alkyl(aryl)-3-trifluoroacetyl-1,4,5,6-tetrahydropyridines, is achieved through a chemoselective method involving the reaction of 6-alkoxy-3-trifluoroacetyl-4,5-dihydro-6H-pyrans with primary alkyl and arylamines. This method yields good results and is significant for the synthesis of compounds with potential antimicrobial activity . Another synthesis approach involves the heterodiene cycloaddition of 3-(trifluoroacetyl)chromones with cyclic enol ethers, leading to the formation of functionalized pyridines . These methods highlight the versatility of trifluoroacetyl groups in synthesizing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of a related compound, 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, has been determined by X-ray diffraction. The study reveals specific features of molecular packing within the crystal, including the presence of two systems of translationally equal layers and pseudosymmetry . This information is valuable for understanding the molecular structure and potential interactions of 3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one.

Chemical Reactions Analysis

The reactivity of pyridine derivatives, such as the deoxydative substitution of pyridine 1-oxides by thiols, has been studied. These reactions occur predominantly at the α- and β-ring carbons, with the presence of triethylamine influencing the ratio of α to β-sulfides . This research provides insight into the chemical behavior of pyridine derivatives, which can be extrapolated to understand the reactivity of this compound.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, the studies on related compounds offer a basis for predicting its properties. For instance, the presence of the trifluoroacetyl group is likely to influence the compound's lipophilicity, electronic properties, and reactivity. The structural analysis and reactivity patterns observed in similar compounds can be used to infer the stability, solubility, and potential biological activity of the compound .

Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

1,4-Dihydropyridines (DHPs) , which include structures similar to "3-Acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one", are crucial in synthetic organic chemistry due to their presence in many biologically active compounds and drugs. They serve as a main skeleton in various synthetic pathways, with Hantzsch Condensation being a primary method for their preparation. These compounds are synthesized via multi-component reactions, offering a route to develop more biologically active compounds by comparing their Structure-Activity Relationships (SARs) (Sohal, 2021).

Role in Antitubercular Drug Design

The trifluoromethyl group in compounds like "this compound" plays a significant role in antitubercular drug design. It enhances the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, indicating its potential in improving the efficacy of these drugs. The modification of antitubercular agents with a trifluoromethyl group could lead to compounds with better drug-likeness and antitubercular activity (Thomas, 1969).

Environmental and Material Applications

Compounds with trifluoromethyl groups also find applications in environmental and material sciences. For instance, metal–organic frameworks (MOFs) have been explored for gas separation and purification, where the unique pore structures and surfaces of MOFs can differentiate small gas molecules, offering advancements in industrial gas separation (Lin et al., 2017).

Pyrolysis of Polysaccharides

The study of the pyrolysis of polysaccharides provides insights into the chemical mechanisms involved in the formation of small organic compounds. Understanding these mechanisms is vital for various applications, including the synthesis of compounds like "this compound" (Ponder & Richards, 1994).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods in water or the presence of water has been explored for the incorporation of fluorinated or fluoroalkylated groups into target molecules. This approach aligns with green chemistry principles, offering a pathway for the environmentally friendly synthesis of compounds including those with trifluoromethyl groups (Song et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been used in proteomics research , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

It’s synthesized from (s)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones reacting with ethyl acetoacetate and ethyl trifluoroacetoacetate . This suggests that it might interact with its targets in a similar manner to these parent compounds.

Biochemical Pathways

Similar compounds have been shown to have potential applications in proteomics research , indicating that they may affect protein synthesis or degradation pathways.

Pharmacokinetics

It’s known to be a solid at room temperature and has a predicted boiling point of 3329° C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been used in proteomics research , suggesting that they may have effects at the molecular and cellular level.

Action Environment

It’s known to be stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

3-acetyl-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4(13)5-2-3-6(8(9,10)11)12-7(5)14/h2-3H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXZQCGYAFJZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554902 | |

| Record name | 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116548-05-1 | |

| Record name | 3-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)

![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)